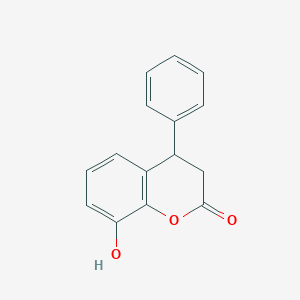

8-Hydroxy-4-phenyl-2-chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-8-4-7-11-12(9-14(17)18-15(11)13)10-5-2-1-3-6-10/h1-8,12,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMLWBCOCDSUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C(=CC=C2)O)OC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541246 | |

| Record name | 8-Hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103849-16-7 | |

| Record name | 8-Hydroxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Hydroxy 4 Phenyl 2 Chromanone and Its Congeners

Retrosynthetic Analysis and Key Precursors for 2-Chromanone Scaffolds

Retrosynthetic analysis is a technique used to plan the synthesis of a complex molecule by breaking it down into simpler, commercially available starting materials. For the 2-chromanone scaffold, which forms the backbone of 8-hydroxy-4-phenyl-2-chromanone, this analysis reveals key precursor molecules.

A common retrosynthetic approach for a 2-chromanone, also known as a dihydro-1-benzopyran-2-one, involves disconnecting the ester bond within the heterocyclic ring. This leads to a substituted phenol (B47542) with a three-carbon side chain. For this compound, this disconnection would yield a derivative of 1,2-dihydroxybenzene (pyrocatechol). nih.govrsc.org

Another key strategy involves forming the carbon-carbon bond at the 3 and 4 positions of the chromanone ring. This approach often starts with a 2-hydroxyacetophenone (B1195853) derivative, which can be reacted with a suitable three-carbon synthon to build the heterocyclic ring.

The primary precursors for constructing the 2-chromanone scaffold can be categorized as follows:

Phenolic Compounds: Substituted phenols, such as pyrocatechol, are fundamental starting materials. nih.govrsc.org The substitution pattern on the phenol determines the final substitution on the aromatic ring of the chromanone.

Three-Carbon Synthons: A variety of molecules can provide the three-carbon unit needed to form the heterocyclic ring. These include α,β-unsaturated acids, esters, and their derivatives.

2-Hydroxyaryl Ketones: These compounds are versatile intermediates that can be cyclized to form the chromanone ring. organic-chemistry.orgijrpc.com

The specific synthesis of this compound would require precursors that incorporate the hydroxyl group at the 8-position and the phenyl group at the 4-position. This could involve starting with a suitably substituted phenol and a phenyl-containing three-carbon component, or by introducing the phenyl group at a later stage through a catalyzed reaction.

Established Chemical Synthesis Routes for Dihydro-1-benzopyran-2-ones

Several well-established chemical reactions are employed to synthesize the dihydro-1-benzopyran-2-one (2-chromanone) core structure. These methods often involve the formation of the heterocyclic ring through cyclization reactions.

The formation of the chromanone ring is typically achieved through intramolecular cyclization, where a linear precursor molecule folds and reacts with itself to form the ring. Several named reactions are central to these strategies:

Pechmann Condensation: While primarily used for coumarin (B35378) synthesis, modifications of the Pechmann condensation can be adapted for chromanone synthesis. This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Perkin Reaction: Similar to the Pechmann condensation, the Perkin reaction can be tailored for chromanone synthesis. It involves the condensation of an aromatic aldehyde with an acid anhydride.

Baker-Venkataraman Rearrangement: This reaction is a key step in the synthesis of chromones and flavones, which can then be reduced to form chromanones. ijrpc.comwordpress.comjocpr.com It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which can then undergo acid-catalyzed cyclization. ijrpc.comwordpress.comjocpr.com

Intramolecular Michael Addition: An intramolecular oxa-Michael addition is a powerful strategy for forming the chromanone ring. organic-chemistry.org This involves a phenolic hydroxyl group attacking an α,β-unsaturated carbonyl system within the same molecule.

Tandem Reactions: Modern synthetic methods often employ tandem or domino reactions, where multiple bond-forming events occur in a single pot. For example, a phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction has been used to create complex chromanone-fused bicycles. rsc.orgbohrium.comrsc.org

These cyclization strategies provide a versatile toolkit for chemists to construct the 2-chromanone scaffold with various substituents, including those found in this compound.

Catalysts play a crucial role in modern organic synthesis by increasing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both Lewis acid and palladium catalysis are extensively used in the synthesis of chromanones.

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂), are frequently used to promote cyclization reactions. rsc.orgrsc.orgresearchgate.netnih.gov They activate carbonyl groups, making them more susceptible to nucleophilic attack by the phenolic hydroxyl group. For example, Lewis acids can catalyze the intramolecular hydroalkoxylation of alkynoates derived from phenols to yield chromanones. The choice of Lewis acid can influence the reaction's efficiency and selectivity. nih.gov

Palladium Catalysis: Palladium catalysts are highly versatile and have been employed in various transformations for chromanone synthesis. researchgate.netresearchgate.netrsc.org These include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to introduce the phenyl group at the 4-position of the chromanone ring.

Carbonylative Annulation: A palladium-catalyzed carbonylative annulation of o-iodophenols with alkynes provides a direct route to substituted chromones, which can be subsequently reduced to chromanones. jocpr.com

Conjugate Addition: Palladium complexes can catalyze the conjugate addition of arylboronic acids to chromones to form 4-aryl-chromanones. researchgate.netnih.gov This method offers a direct way to introduce the phenyl group at the desired position.

The use of chiral ligands in combination with these metal catalysts allows for the asymmetric synthesis of enantiomerically enriched chromanones.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govnih.govmdpi.comeurekaselect.comnih.govnih.govchemrxiv.orgresearchgate.net This technology has been successfully applied to the synthesis of chromanones and their derivatives. nih.govacs.org

Key advantages of microwave-assisted synthesis include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times, from hours to minutes. nih.gov

Improved Yields: The efficient heating often results in higher product yields and fewer side products.

For example, a one-step, base-mediated aldol (B89426) condensation under microwave irradiation has been used to efficiently synthesize a series of substituted chroman-4-ones. acs.org Similarly, microwave-assisted protocols have been developed for the synthesis of various heterocyclic compounds, including those with a chromanone core. eurekaselect.com

Natural Product-Inspired and Total Synthetic Approaches to Chromanone Derivatives

The chromanone scaffold is a common structural motif in a wide variety of natural products that exhibit diverse biological activities. nih.govacs.orgworktribe.comnih.gov This has inspired chemists to develop synthetic strategies to access these complex molecules. The total synthesis of a natural product, which is its complete chemical synthesis from simple, commercially available starting materials, serves as a benchmark for the effectiveness of new synthetic methods. nih.govrsc.org

Natural product-inspired synthesis often involves the development of new reactions or the application of existing methods to the specific challenges posed by the target molecule. These efforts not only provide access to the natural product itself but also lead to the creation of libraries of related compounds that can be screened for biological activity. nih.govrsc.org The synthesis of chromanone derivatives is often driven by the desire to understand the structure-activity relationships of these natural products and to develop new therapeutic agents. nih.gov

Stereoselective Synthesis of Enantiomerically Enriched Chromanones

Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable side effects. Therefore, the ability to synthesize a single enantiomer of a chiral molecule, known as stereoselective or asymmetric synthesis, is of great importance.

The 4-phenyl-2-chromanone (B231079) core of the target molecule contains a stereocenter at the 4-position. Consequently, methods for the stereoselective synthesis of enantiomerically enriched chromanones are highly sought after. Several strategies have been developed to achieve this:

Chiral Catalysts: The use of chiral catalysts, including both metal complexes and organocatalysts, is a powerful approach for asymmetric synthesis. researchgate.net For example, palladium catalysts bearing chiral ligands have been used for the enantioselective conjugate addition of arylboronic acids to chromones, yielding chiral 4-aryl-chromanones with high enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to synthesize the target molecule.

Enzymatic Reactions: Enzymes are highly stereoselective catalysts and can be used to resolve a racemic mixture of chromanones or to carry out a stereoselective transformation.

An efficient enantiospecific synthesis of both enantiomers of flavanone (B1672756) and 2-methylchromanone has been reported, utilizing a chiral epoxide as a key intermediate. researchgate.net This highlights the potential for using chiral building blocks to construct enantiomerically pure chromanone derivatives.

The development of new and efficient methods for the stereoselective synthesis of chromanones continues to be an active area of research, driven by the need for enantiomerically pure compounds for biological and pharmaceutical applications.

Exploration of Biological Activities and Underlying Mechanistic Insights for 8 Hydroxy 4 Phenyl 2 Chromanone Analogs Excluding Clinical Outcomes, Dosage, and Safety

Antineoplastic Research Perspectives

Chromanone derivatives have demonstrated notable potential in anticancer research, exhibiting cytotoxic effects against various cancer cell lines. nih.gov The antineoplastic activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.

The anticancer potential of many compounds stems from their ability to inhibit enzymes that are crucial for tumor growth and progression. Analogs of 8-Hydroxy-4-phenyl-2-chromanone, belonging to the broader class of flavonoids and neoflavonoids, have been investigated as inhibitors of several key enzymatic targets.

Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their deregulation is a hallmark of cancer. rsc.org Flavonoids and related chromone-based structures are known to act as protein kinase inhibitors. rsc.orgnih.gov These small molecules typically function by binding to the ATP pocket of the kinase, preventing the phosphotransfer reaction. nih.govrsc.org Some inhibitors bind to the active conformation of the kinase (Type I), while others bind to an inactive state (Type II), often achieving greater selectivity. nih.gov Natural compounds like the isoflavone (B191592) Genistein have been shown to inhibit tyrosine kinases, affecting downstream signaling pathways such as PI3K/Akt, which are vital for cell proliferation and survival. nih.govnih.gov

DNA Topoisomerases: These enzymes are essential for resolving topological DNA problems during replication, transcription, and chromosome segregation. nih.govmdpi.com Because cancer cells divide rapidly, they are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy. mdpi.com Some anticancer drugs, known as topoisomerase "poisons," work by stabilizing the transient covalent complex between the enzyme and DNA, which leads to DNA strand breaks and cell death. nih.govtsijournals.com Certain flavonoids and chromone (B188151) derivatives have been identified as topoisomerase inhibitors, acting as either catalytic inhibitors or poisons that disrupt the enzyme's function. researchgate.net For instance, substituted 3-formylchromones have shown potent inhibitory activity against human topoisomerase IIα. researchgate.net

Thymidine (B127349) Phosphorylase (TP): The overexpression of thymidine phosphorylase is linked to angiogenesis, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting TP is a recognized strategy in anticancer drug development. Research into other molecular scaffolds, such as 4-hydroxybenzohydrazides, has identified potent TP inhibitors that demonstrate both uncompetitive and non-competitive modes of inhibition and exhibit antiproliferative activity against prostate cancer (PC3) cells. nih.gov This highlights TP as a relevant potential target for chromanone-based inhibitors.

Table 1: Enzyme Inhibition by Chromanone Analogs and Related Compounds

| Enzyme Target | Compound Class | Mechanism of Action | Reference |

|---|---|---|---|

| Protein Kinases | Flavonoids / Chromones | ATP-competitive inhibition; binding to active (Type I) or inactive (Type II) conformations. | nih.govrsc.org |

| DNA Topoisomerase II | 3-Formylchromones | Potent inhibition of enzyme activity; non-intercalating. | researchgate.net |

Beyond direct enzyme inhibition, this compound analogs can exert their antineoplastic effects by modulating complex signaling networks that control cell fate. A primary mechanism is the induction of apoptosis, or programmed cell death, a process often evaded by cancer cells.

Research on structurally related chalcones, which are precursors to chromanones, reveals a capacity to sensitize cancer cells to apoptosis-inducing agents. For example, 2'-hydroxy-4-methylsulfonylchalcone was found to overcome resistance to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in prostate cancer cells. nih.gov This sensitization was achieved through a multi-pronged mechanism:

Upregulation of Death Receptors: The compound increased the expression of Death Receptor 5 (DR5) on the cell surface, making the cells more responsive to the TRAIL signal. nih.gov

Downregulation of Survival Pathways: It concurrently inhibited key pro-survival signaling pathways, including PI3K/Akt and NF-κB. nih.gov

Amplification of Apoptotic Cascade: The combined treatment with the chalcone (B49325) and TRAIL led to enhanced activation of initiator caspase-8 and executioner caspase-3, culminating in increased DNA fragmentation and cell death. nih.gov

Furthermore, various synthetic chromanone analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, as detailed in the table below.

Table 2: Cytotoxic Activity of Selected Chromanone Analogs

| Compound Analog | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 6-Flurobenzopyran-4-one | MCF-7 (breast), HT29 (colon), A498 (kidney) | Potent cytotoxic activity against all tested lines. | nih.gov |

| 3,7-dichloroflavanone | MDA-MB-231 (breast) | Potent activity, more so than the reference drug etoposide. | researchgate.net |

Antimicrobial Research Perspectives

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Chromanones and their analogs, particularly those derived from natural sources like Mesua ferrea, have emerged as promising candidates in this area. acs.orgnih.gov

Analogs of 4-phenyl-2-chromanone (B231079) have shown potent antibacterial activity, especially against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Structure-activity relationship (SAR) studies have provided insights into the features that govern their efficacy. For instance, the presence of two free hydroxyl groups on the chromanone scaffold appears optimal for Gram-positive antibacterial activity. acs.org Furthermore, the lipophilicity and length of substituents at various positions can greatly impact potency. acs.org

The mode of action for these compounds is multifaceted. Beyond direct bactericidal or bacteriostatic effects, some chromanone derivatives may function by disrupting bacterial communication. Research into spiro-4-chromanones has identified them as potent inhibitors of quorum sensing (QS) in Chromobacterium violaceum, a process bacteria use to coordinate group behaviors, including virulence factor production. researchgate.net

Table 3: Antibacterial Activity of 4-Chromanone and 4-Phenylcoumarin (B95950) Analogs

| Compound Class | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 4-Alkyl and 4-Phenyl 5,7-dihydroxycoumarins | Resistant Gram-positive strains | Identified as potent antibacterials. | nih.gov |

| 4-Chromanones with 2-hydrophobic substituents | Gram-positive pathogens (incl. MRSA) | Exhibited good antibacterial activities (MIC as low as 0.39 µg/mL). | acs.org |

The antimicrobial spectrum of chromanone analogs extends to fungi and viruses.

Antifungal Potential: Flavonoids, a class that includes chromanone precursors, have been investigated for their activity against pathogenic fungi like Candida albicans. nih.gov This opportunistic fungus can form drug-tolerant biofilms, making infections difficult to treat. Certain dihydroxyflavones have demonstrated strong antibiofilm activity at concentrations that are not lethal to the fungal cells. The mechanism involves inhibiting the morphological switch from yeast to filamentous hyphal form, a key step in biofilm development. This is achieved by downregulating the expression of genes essential for hyphae formation (e.g., ECE1, HWP1) and upregulating regulators that maintain the yeast form. nih.gov

Antiviral Potential: Isoflavones and related compounds have shown in vitro activity against a broad range of human and animal viruses, including both enveloped and non-enveloped viruses. nih.gov The mechanisms are thought to involve a combination of effects on the virus and the host cell, such as interfering with viral binding, entry, and replication. nih.gov More specifically, a series of 4-phenylcoumarin derivatives were designed and synthesized as inhibitors of the Hepatitis A Virus (HAV) 3C protease, an enzyme essential for the viral life cycle. Several of these compounds showed significant virucidal or virustatic effects by inhibiting this key protease. nih.gov

Table 4: Antifungal and Antiviral Activity of Chromanone Analogs and Related Flavonoids

| Activity | Compound Class | Target Organism | Mechanism/Effect | Reference |

|---|---|---|---|---|

| Antifungal | 3,2′-dihydroxyflavone | Candida albicans | Inhibits biofilm formation by suppressing germ tube/hyphae formation via gene regulation. | nih.gov |

| Antiviral | 4-Phenylcoumarin derivatives | Hepatitis A Virus (HAV) | Potent inhibition of HAV 3C protease, a key viral enzyme. | nih.gov |

Anti-Inflammatory Research Perspectives

Chronic inflammation is an underlying factor in many diseases. Chromones and chromanones have been reported to possess anti-inflammatory properties. nih.gov Mechanistic studies on related natural compounds have elucidated how they can suppress inflammatory responses at the molecular level.

For example, a compound isolated from Juglans mandshurica was shown to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com The anti-inflammatory effect was traced to the inhibition of critical signaling pathways. The compound suppressed the inflammatory response by blocking the phosphorylation and subsequent activation of:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master transcriptional regulator of inflammatory genes. mdpi.com

MAPKs (Mitogen-Activated Protein Kinases): Including ERK, JNK, and p38, which are central to the inflammatory signaling cascade. mdpi.com

By preventing the activation of these pathways, the compound effectively turns down the expression of pro-inflammatory genes, demonstrating a clear mechanism for its anti-inflammatory activity. mdpi.com

Inhibition of Inflammatory Mediators (e.g., COX-2, IL-5)

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the heightened production of prostaglandins (B1171923) during inflammatory and immune responses. nih.gov Research has explored the potential of chromanone analogs as inhibitors of this key inflammatory mediator. Studies have shown that certain chromone and chalcone derivatives can inhibit COX-2 activity. sciforum.net For instance, the chalcone butein (B1668091) demonstrated a concentration-dependent inhibitory effect on COX-2, suggesting that such structures could serve as a basis for developing new anti-inflammatory agents. sciforum.net While direct studies on this compound's effect on Interleukin-5 (IL-5) are not specified, the broader anti-inflammatory potential of the chromanone scaffold suggests a plausible area for future investigation into its impact on various inflammatory cytokines. The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) has been shown to inhibit COX-2 expression through a PPAR-γ-mediated pathway, highlighting a potential mechanism that could be explored for chromanone analogs. nih.gov

Mast Cell Mediator Release Modulation

The role of this compound analogs in modulating the release of mediators from mast cells is an area of active research. While specific studies focusing solely on this compound are limited, the known anti-inflammatory properties of the broader chromone and chromanone classes suggest a potential for such activity. nih.gov Mast cell stabilization is a key strategy in mitigating allergic and inflammatory responses, and the investigation into how these analogs might interfere with mast cell degranulation and the subsequent release of histamine, cytokines, and other inflammatory mediators is a promising avenue for therapeutic development.

Neurological and Neurodegenerative Disease Research

Sirtuin (SIRT2) Inhibition Studies

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases implicated in cellular processes related to aging and neurodegenerative disorders like Parkinson's, Alzheimer's, and Huntington's disease. nih.gov Specifically, SIRT2 has been identified as a therapeutic target, and its inhibition has been linked to decreased neuronal cell death. nih.gov A series of substituted chromone and chroman-4-one derivatives have been synthesized and evaluated as novel SIRT2 inhibitors. nih.gov

Research has shown that the chroman-4-one scaffold is a promising starting point for developing potent and selective SIRT2 inhibitors. acs.org Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for inhibitory activity. nih.govresearchgate.net For example, larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, were found to be favorable for high potency. nih.gov One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 value of 1.5 μM. nih.govresearchgate.net These synthesized compounds have demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

| Compound | Modification | SIRT2 IC50 (µM) |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo, 6-Chloro, 2-Pentyl | 4.5 |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-Dibromo, 2-Pentyl | 1.5 |

This table presents the inhibitory concentrations (IC50) of select chroman-4-one derivatives against SIRT2, demonstrating the impact of substitutions on potency.

Monoamine Oxidase-B (MAO-B) Inhibitory Mechanisms

Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the oxidative deamination of monoamine neurotransmitters. nih.gov Elevated MAO-B activity is associated with several neurological disorders, including Parkinson's and Alzheimer's disease, due to the production of neurotoxic byproducts. nih.govnih.gov Consequently, MAO-B inhibitors are considered a valuable therapeutic strategy. nih.govnih.gov

Chromone-based structures have been investigated as potential MAO-B inhibitors. nih.gov SAR studies on various chromone derivatives have shown that substitutions on the phenyl ring or the chromone moiety can significantly enhance inhibitory activity. For example, the introduction of a methyl group at the R4 position of the chromone ring has shown better activity than other analogs. nih.gov Furthermore, chromane-2,4-diones, which are structurally related to chromanones, have been identified as specific and potent MAO-B inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

| Compound Class | Key Structural Feature | MAO-B IC50 Range (µM) |

| Chromane-2,4-diones | Chromane-2,4-dione core | 0.638 - 16.66 |

| Chromone-hydroxypyridinone hybrids | C-N bond linker, C-7 substitution | Nanomolar to micromolar |

This table summarizes the MAO-B inhibitory activity of different classes of chromone-related compounds, highlighting the potential of this scaffold for designing potent inhibitors.

Acetylcholinesterase and Alpha-Glucosidase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. nih.govnih.gov Research has explored the potential of chromenone derivatives as inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov Certain amino-7,8-dihydro-4H-chromenone derivatives have shown promising inhibitory activity against BChE, with some compounds exhibiting competitive-type inhibition. nih.gov

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.gov Chromanone analogs have demonstrated potential as alpha-glucosidase inhibitors. nih.gov This dual inhibitory capability against both a neurodegenerative disease target and a metabolic disorder target highlights the therapeutic versatility of the chromanone scaffold. nih.gov

Metabolic Disorder Research (e.g., Diabetes)

The chromanone scaffold is actively being investigated for its potential in managing metabolic disorders like diabetes. nih.govnih.gov Naturally occurring flavonoids, including flavanones (2-phenyl chroman-4-one derivatives), have shown promise in this area. nih.gov These compounds can influence various pathways involved in glucose metabolism, including the inhibition of enzymes like alpha-glucosidase. nih.gov

A specific homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HM-chromanone), isolated from Portulaca oleracea, has been shown to alleviate insulin (B600854) resistance and inhibit gluconeogenesis in liver cells. nih.gov This compound was found to improve glucose uptake in insulin-resistant skeletal muscle cells. mdpi.com Further research has indicated that HM-chromanone can protect pancreatic β-cells from glucotoxicity-induced apoptosis. mdpi.com Other chromanone derivatives, such as 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, have been shown to decrease blood glucose levels and reduce the expression of the gluconeogenic enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in diabetic rats. rjdnmd.org Additionally, polyphenols like xanthohumol (B1683332) and 8-prenylnaringenin, which share structural similarities with the studied analogs, have been shown to ameliorate diabetic-related metabolic dysfunctions in mice by activating the AMPK signaling pathway. nih.gov

| Compound/Analog | Investigated Effect | Model System |

| Flavanones (general) | α-glucosidase inhibition | In vitro |

| HM-chromanone | Alleviates insulin resistance, inhibits gluconeogenesis | HepG2 cells |

| HM-chromanone | Improves glucose uptake | L6 skeletal muscle cells |

| HM-chromanone | Protects against glucotoxicity-induced apoptosis | INS-1 pancreatic β-cells |

| 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one | Decreases blood glucose, reduces PEPCK expression | Diabetic rats |

This table provides an overview of the research findings on the effects of various chromanone analogs in models of metabolic disorders.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant properties of phenolic compounds, including this compound analogs, are of significant interest due to their potential to counteract oxidative stress, a process implicated in a variety of diseases. mdpi.com The ability of these compounds to scavenge free radicals, such as reactive oxygen species (ROS), is a key aspect of their antioxidant activity. nih.gov

The primary mechanisms by which phenolic compounds exert their antioxidant effects involve the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and interrupting the chain reactions of oxidation. scienceopen.com The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficacy; a more stable radical is less likely to propagate further oxidative processes. scienceopen.com The number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, significantly influence the antioxidant capacity. nih.gov

Reactive oxygen species are a group of highly reactive molecules, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that can cause damage to cellular components like lipids, proteins, and DNA. nih.gov The body has natural antioxidant defense systems, both enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic (e.g., vitamins C and E, flavonoids), to mitigate the harmful effects of ROS. mdpi.comnih.gov Phenolic compounds contribute to this defense by directly scavenging these reactive species. nih.gov

Interactive Table: Key Factors Influencing Antioxidant Activity of Phenolic Compounds

| Factor | Description |

| Number of Hydroxyl Groups | Generally, a higher number of hydroxyl groups leads to increased antioxidant activity. nih.gov |

| Position of Hydroxyl Groups | The relative positions of hydroxyl groups on the aromatic ring affect the stability of the resulting phenoxyl radical and thus the antioxidant potential. |

| Other Substituents | The presence and nature of other functional groups on the molecule can modulate the electronic properties and steric hindrance, influencing the ease of hydrogen donation. nih.gov |

| Phenoxyl Radical Stability | A more stable phenoxyl radical, often stabilized by resonance, is less likely to initiate further oxidation, enhancing the overall antioxidant effect. scienceopen.com |

Additional Biological Investigations

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of the disease, necessitates the discovery of new antimalarial agents. researchgate.net Chromanone derivatives have been investigated as a potential source of novel antimalarial compounds. nih.gov

Research into the antiplasmodial activity of chromanone analogs has shown that structural modifications can significantly impact their efficacy against P. falciparum. For instance, studies on related chalcones and their hydrogenated diarylpropane analogs revealed that the latter exhibited enhanced antiplasmodial activity. researchgate.net This suggests that the saturation of the enone moiety can be a beneficial structural feature.

In the context of this compound analogs, the antiplasmodial activity would likely be influenced by the substituents on both the chromanone core and the phenyl ring. The hydroxyl group at the 8-position and the phenyl group at the 4-position are key structural features that can be modified to optimize activity. Some studies on similar scaffolds, such as phenalenone derivatives, have identified compounds with considerable effects against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov This highlights the potential of exploring diverse aromatic scaffolds in the search for new antimalarial leads.

Interactive Table: Factors Influencing Antiplasmodial Activity of Chromanone Analogs

| Structural Feature | Influence on Activity |

| Saturation of Enone | Hydrogenation of the enone moiety in related chalcones has been shown to increase antiplasmodial bioactivity. researchgate.net |

| A-Ring Substituents | The nature and position of substituents on the chromanone A-ring can modulate activity. |

| Amine Moiety Structure | In aminoalkylated chalcone analogs, the structure of the amine moiety plays a role in antiplasmodial efficacy. researchgate.net |

| Linker Length | The length of the linker connecting different parts of the molecule can affect activity. researchgate.net |

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. nih.govmdpi.com Inhibition of this enzyme prevents the formation of infectious viral particles, making it a key target for antiretroviral therapy. nih.govresearchgate.net

Non-peptide inhibitors are of particular interest due to their potential for better pharmacological properties compared to peptide-based inhibitors. nih.gov Research has shown that 4-hydroxy-pyran-2-one derivatives can act as competitive inhibitors of HIV-1 protease. nih.gov For these compounds, the 4-hydroxyl group and substitution at the 3-position were found to be essential for inhibitory activity. nih.gov

In the case of this compound, the structural similarity to active 4-hydroxy-pyran-2-ones suggests a potential for HIV-1 protease inhibition. The 8-hydroxyl group and the 4-phenyl substituent would be key determinants of its binding affinity to the enzyme's active site. The design of potent HIV-1 protease inhibitors often focuses on creating molecules that can form strong interactions, such as hydrogen bonds and van der Waals forces, with the amino acid residues in the enzyme's active site. rsc.org

Interactive Table: Key Requirements for HIV-1 Protease Inhibition by Pyran-2-one Analogs

| Structural Feature | Importance for Activity |

| Pyran-2-one Group | The core heterocyclic ring is a necessary scaffold for these inhibitors. nih.gov |

| 4-Hydroxyl Group | This group is crucial for inhibitory activity, likely participating in key binding interactions. nih.gov |

| Substitution at the 3-Position | Modification at this position is essential for effective inhibition. nih.gov |

The chromanone scaffold is also found in compounds with insecticidal properties. researchgate.net Research into chromanone analogs of diacylhydrazines has shown that some of these compounds exhibit good insecticidal activity against agricultural pests like Mythimna separata. researchgate.net The insecticidal activity of these compounds was found to be influenced by the substituents on the phenyl ring. researchgate.net

Furthermore, the chromone scaffold, which is closely related to chromanone, has been associated with insecticidal efficacy through mechanisms such as the inhibition of acetylcholinesterase (AChE). researchgate.net This suggests that this compound and its derivatives could potentially exhibit pesticidal activity, with the nature of the substituents on the phenyl ring playing a significant role in determining their potency and spectrum of action. researchgate.net The development of novel pesticides based on natural product scaffolds like chromanone is an area of active research, aiming for environmentally benign alternatives. researchgate.net

Interactive Table: Factors Influencing Pesticidal Activity of Chromanone Analogs

| Structural Feature | Influence on Activity |

| Substituents on Phenyl Ring | The nature and position of substituents on the phenyl ring can significantly affect insecticidal activity. researchgate.net |

| Chromanone Moiety | The core chromanone structure serves as a key scaffold for insecticidal compounds. researchgate.net |

| Mechanism of Action | Potential mechanisms include inhibition of enzymes like acetylcholinesterase. researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 8 Hydroxy 4 Phenyl 2 Chromanone Derivatives

Elucidation of Pharmacophoric Features on the Chromanone Scaffold

The chromanone scaffold, a fusion of a benzene (B151609) ring and a dihydropyran ring, is considered a "privileged structure" in drug discovery. nih.govresearchgate.netrsc.org A pharmacophore model for chromanone-based compounds typically includes key features that are essential for biological activity. For antibacterial chalcone-derived pyrazolines and chalcones, a four-point pharmacophore model has been proposed, consisting of two aromatic ring features and two hydrogen bond acceptor features. acs.org

The core pharmacophoric elements of the chromanone scaffold that are often crucial for activity include:

The 8-hydroxy-4-phenyl-2-chromanone structure itself presents several key pharmacophoric features: the hydroxyl group at the 8-position, the phenyl group at the 4-position, and the inherent features of the chromanone core. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl group provides a large hydrophobic surface for interaction.

Impact of Substituent Nature and Position (e.g., Hydroxyl, Phenyl, Alkyl, Halogen) on Biological Activity

The biological activity of chromanone derivatives is highly sensitive to the nature and position of substituents on both the aromatic and heterocyclic rings. nih.govacs.org

Hydroxyl Group: The position of hydroxyl groups on the chromanone scaffold can significantly influence the type and potency of biological activity. For instance, in a study on 1,4-naphthoquinone (B94277) derivatives, the position of the hydroxyl substituent was found to be critical for its toxicity profile, with different positions leading to different mechanisms of action. nih.gov In the context of this compound, the 8-hydroxy group is a key feature. Its ability to form intramolecular hydrogen bonds with the C4-carbonyl group can influence the planarity and conformational preferences of the molecule, thereby affecting its interaction with biological targets.

Phenyl Group: The phenyl group at the C-4 position is a defining feature of this class of compounds. The substitution pattern on this phenyl ring can dramatically alter biological activity. For example, the presence of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), can fine-tune the electronic properties and steric profile of the entire molecule, impacting its binding affinity to target proteins.

Alkyl and Halogen Substituents: Studies on various chroman-4-one derivatives have demonstrated the importance of substituents at other positions, such as C-2, C-6, and C-8.

The following table summarizes the impact of various substituents on the biological activity of chroman-4-one derivatives based on a study of SIRT2 inhibitors.

| Position | Substituent | Effect on SIRT2 Inhibitory Activity | Reference |

|---|---|---|---|

| 2 | n-Propyl | Slightly better activity than n-heptyl | acs.org |

| 2 | n-Pentyl | Optimal length among studied alkyl derivatives | acs.org |

| 2 | Bulky groups | Considerably lower activity | acs.org |

| 6, 8 | Unsubstituted | Loss of all inhibitory activity | acs.org |

| 6, 8 | Chloro, Bromo | Favorable for activity | acs.org |

| 6, 8 | Larger, electron-withdrawing groups | Generally enhance potency | acs.org |

| 7 | Fluoro | Weak inhibitory activity | acs.org |

| 4 | Carbonyl modification | Significant loss of inhibitory activity | acs.org |

Role of Chirality in Biological Activity

The C-4 position of 4-phenyl-2-chromanones is a stereocenter, meaning these compounds can exist as a pair of enantiomers (R and S). The chirality of a molecule can have a profound impact on its biological activity, as the two enantiomers can interact differently with chiral biological macromolecules like enzymes and receptors.

While specific studies on the differential activity of the enantiomers of this compound are not prevalent in the provided search results, the principle of stereoselectivity is well-established in medicinal chemistry. For instance, in the development of pharmacophore models for antibacterial chalcone-derived pyrazolines, the R-isomer was ultimately selected based on the highest-ranking pharmacophore model generated, highlighting the importance of stereochemistry in activity. acs.org It is highly probable that the R and S enantiomers of this compound and its derivatives would exhibit different potencies and possibly even different pharmacological profiles.

Conformational Flexibility and Its Influence on Ligand-Target Interactions

The conformational flexibility of a ligand is a critical determinant of its binding affinity and specificity for a biological target. nih.gov Proteins themselves are flexible entities, and the process of ligand binding can induce conformational changes in both the ligand and the target. nih.govnih.gov

The chromanone scaffold, while being a bicyclic system, possesses a degree of conformational flexibility. The dihydropyran ring can adopt different conformations, such as a half-chair or a sofa conformation. The orientation of the phenyl group at the C-4 position is also a key flexible element. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of a target is crucial for effective interaction.

The presence of substituents can restrict or alter the conformational landscape. For example, bulky groups can limit the rotational freedom of the phenyl ring. Intramolecular hydrogen bonding, such as between the 8-hydroxyl group and the C-4 carbonyl, can also rigidify the structure, pre-organizing it for binding and potentially increasing affinity by reducing the entropic penalty of binding. The interplay between the inherent flexibility of the scaffold and the conformational constraints imposed by substituents is a key aspect of the structure-activity relationship.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For chromone (B188151) derivatives, 2D-QSAR studies have been successfully employed to identify the key physicochemical descriptors that influence their fungicidal activity. frontiersin.org In one study, Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) models were developed. The best MLR model showed a high correlation coefficient (r²) of 0.943, indicating a strong correlation between the selected descriptors and the observed activity. frontiersin.org The major descriptors found to influence the fungicidal activity of 3-iodochromone derivatives included DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole. frontiersin.org

While a specific QSAR model for this compound derivatives was not identified in the search results, the successful application of QSAR to related chromone and chromanone series suggests that this approach would be highly valuable for this class of compounds as well. By correlating various calculated molecular descriptors (e.g., electronic, steric, hydrophobic) with the biological activity of a series of this compound derivatives, a predictive QSAR model could be developed to rationalize the SAR and guide the synthesis of novel analogs with improved activity.

Computational and Advanced Spectroscopic Techniques in the Study of 8 Hydroxy 4 Phenyl 2 Chromanone

Spectroscopic Characterization Methods for Structural Confirmation

The precise chemical structure of a compound is unequivocally confirmed through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For instance, in the analysis of spiroquinoxalinopyrrolidine embedded chromanone hybrids, ¹H NMR is used to assign specific protons. For example, the signal for the H-5 hydrogen of the pyrrolidine (B122466) ring appears as a multiplet, and its correlations in a COSY spectrum help identify adjacent protons. nih.gov The methylene (B1212753) protons of the chromanone moiety typically show distinct signals, often as two doublets due to their diastereotopic nature. nih.gov In ¹³C NMR, the carbonyl carbon of the chromanone ring gives a characteristic signal at a downfield chemical shift (e.g., ~192.7 ppm), confirming the presence of the ketone group within the chromanone structure. nih.gov For chromone-3-carboxylic acid, aromatic proton signals are typically observed in the 7.0-9.0 ppm range. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching vibration of the lactone in the 2-chromanone ring is a prominent and diagnostic peak. In chalcone (B49325) derivatives, which share a similar α,β-unsaturated carbonyl system, this peak is observed around 1653 cm⁻¹. wisdomlib.org The presence of a hydroxyl (-OH) group, such as the one at the 8-position in the target molecule, would be indicated by a broad absorption band in the high-frequency region of the spectrum (typically 3200-3600 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. In the analysis of related iron dicarbonyl complexes, the base peak in the mass spectrum often corresponds to the molecule after the loss of the two carbonyl groups. uni-muenchen.de This fragmentation pattern helps to piece together the different components of the molecular structure.

A summary of typical spectroscopic data for related chromanone derivatives is presented below.

| Spectroscopic Technique | Feature | Typical Chemical Shift/Frequency | Reference |

| ¹H NMR | Aromatic Protons | 7.0 - 9.0 ppm | nih.gov |

| Chromanone Methylene Protons | 3.35 - 4.01 ppm (as doublets) | nih.gov | |

| ¹³C NMR | Chromanone Carbonyl Carbon | ~192.7 ppm | nih.gov |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1653 cm⁻¹ | wisdomlib.org |

In Silico Molecular Docking Studies for Receptor Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for estimating the binding affinity and understanding the interactions that stabilize the ligand-receptor complex.

In studies of various chromanone and their derivatives, molecular docking has been widely applied to predict their potential as therapeutic agents. For example, a series of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were docked against the Bcr-Abl oncogene, a target in leukemia. The docking scores, calculated using programs like AutoDock, ranged from -7.8 to -10.16 kcal/mol, indicating strong potential binding affinities. nih.gov Similarly, chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives were docked into the active site of the gamma-secretase enzyme, with C-dock energies ranging from 26 to 39 kcal/mol, suggesting good binding affinities. researchgate.net

In a study on 6-substituted 3-formyl chromone (B188151) derivatives as potential anti-diabetic agents, the compound 6-isopropyl-3-formyl chromone showed the highest affinity for the insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol. nih.gov This was a better affinity than the reference drug dapagliflozin (B1669812) (-7.9 kcal/mol). nih.gov These studies highlight how specific substitutions on the chromone ring can significantly influence binding to a biological target. The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's active site.

The table below summarizes docking results for various chromone derivatives against different protein targets.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| 4H-Chromone-tetrahydropyrimidines | Bcr-Abl Oncogene | -7.8 to -10.16 | Ligand approaches active sites | nih.gov |

| Chroman-4-one-thiadiazoles | Gamma Secretase | 26 to 40.37 (C-dock energy) | Good binding affinities | researchgate.net |

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | Higher affinity than reference | nih.gov |

| Spiroquinoxalinopyrrolidine-chromanones | Acetylcholinesterase (AChE) | Better binding than standard drug | Interaction with key residues | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It is particularly useful for understanding reaction mechanisms and calculating molecular properties that are difficult to measure experimentally.

DFT calculations have been employed to study the antioxidant activity of novel chromone compounds. pusan.ac.kr By calculating molecular descriptors, researchers can correlate the electronic properties of the molecules with their ability to scavenge free radicals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, obtained from DFT, are crucial in this context. The HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov

Furthermore, DFT is used to calculate theoretical vibrational spectra (IR and Raman) and NMR chemical shifts. nih.govnih.gov Comparing these theoretical spectra with experimental data helps to confirm the proposed structure and the accuracy of the computational model. nih.gov For example, in the study of 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, DFT with the B3LYP functional was used to compute geometrical parameters and vibrational frequencies, which were then compared with experimental results to validate the findings. nih.gov

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Conformational Changes

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique complements the static picture provided by molecular docking by showing how the molecules move and interact in a simulated physiological environment.

MD simulations are frequently used to assess the stability of a docked ligand in the active site of a protein. For example, after docking 4H-chromone derivatives into the Bcr-Abl oncogene, MD simulations of up to 20 nanoseconds were performed to confirm the stability of the ligand-protein complex. nih.gov In a study of spiroquinoxalinopyrrolidine chromanone hybrids as cholinesterase inhibitors, MD simulations showed that the binding of the derivatives was more stable than that of the standard drug galantamine, as evidenced by lower root-mean-square deviation (RMSD) values over the simulation time. nih.gov The binding free energies calculated from MD simulations (MM-PBSA method) for these derivatives were also more favorable. nih.gov

Similarly, MD simulations of 4-phenylcoumarin (B95950) derivatives targeting tubulin showed that the most potent compound reached a stable state after 30 picoseconds, which was consistent with its calculated potential and kinetic energy. nih.gov These simulations provide crucial information on the conformational changes and the persistence of key interactions, such as hydrogen bonds, over time.

| Compound Class | Protein Target | Simulation Time | Key Finding | Reference |

| 4H-Chromone Derivatives | Bcr-Abl Oncogene | 20 ns | Confirmed stability of the ligand-protein complex | nih.gov |

| Spiro-chromanone Hybrids | Acetylcholinesterase | Not specified | Better binding stability than standard drug | nih.gov |

| 4-Phenylcoumarin Derivatives | Tubulin | 100 ps | Compound reached a stable state after 30 ps | nih.gov |

| 6-substituted 3-formyl chromones | Insulin-Degrading Enzyme | 20 ns | RMSD values between 0.2 and 0.5 nm indicated complex stability | nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to be biologically active. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to find new potential ligands.

This approach has been successfully applied to the discovery of inhibitors based on related scaffolds. For instance, a pharmacophore model was generated for 4-phenylcoumarin derivatives to explore the structural requirements for their antiviral activity against the Hepatitis A virus (HAV) 3C protease. nih.gov The model, along with QSAR (Quantitative Structure-Activity Relationship) analysis, helped to identify key features such as hydrogen bond donors, acceptors, and hydrophobic regions that are crucial for activity. nih.gov

In another study, a pharmacophore model for Type 4 cAMP phosphodiesterase (PDE4) inhibitors was created based on a set of known active compounds. plos.org This model, consisting of two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring, was then used to screen databases, leading to the identification of twelve potential new hits. plos.org The use of pharmacophore models significantly enriches the hit rate in virtual screening campaigns, prioritizing molecules that are most likely to be active and accelerating the discovery of novel drug candidates. dovepress.com

| Core Scaffold/Target | Key Pharmacophore Features | Application | Outcome | Reference |

| 4-Phenylcoumarins / HAV 3C Protease | H-bond donors/acceptors, hydrophobic regions | Explore structural requirements for antiviral activity | Generation of a predictive QSAR model | nih.gov |

| PDE4 Inhibitors | 2 H-bond acceptors, 1 hydrophobic region, 1 aromatic ring | Virtual screening for new inhibitors | Identification of 12 potential new lead compounds | plos.org |

Future Research Trajectories and Unaddressed Scientific Inquiries for 8 Hydroxy 4 Phenyl 2 Chromanone

Discovery of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is paramount for the future investigation of 8-Hydroxy-4-phenyl-2-chromanone. While classical methods for chromanone synthesis exist, such as the Kabbe-Chromanone synthesis which involves the condensation of o-hydroxyaryl ketones with enamines, future research must prioritize green chemistry principles. wikipedia.org

Future synthetic strategies should focus on:

Catalyst Innovation: Moving away from traditional acid catalysts like polyphosphoric acid (PPA) towards reusable, solid-supported acid catalysts or biocatalysts to minimize waste and improve separation.

Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for related heterocyclic compounds. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, such as one-pot reactions or tandem cyclizations. Tellurium-triggered cyclizations of specific esters represent an innovative, though less common, route that could be explored. scispace.com

Regioselectivity: A significant challenge in synthesizing 8-hydroxy substituted chromanones is controlling the regioselectivity, especially when using precursors with multiple hydroxyl groups like 1,2,4-trihydroxybenzene. Future work must develop selective protection-deprotection strategies or regioselective cyclization reactions to ensure the precise formation of the 8-hydroxy isomer over other potential products, such as the 6-hydroxy or 7-hydroxy analogues.

Identification of Untapped Biological Targets for Chromanone-Based Therapeutics

The chromanone scaffold is associated with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. acs.orgnih.gov However, the specific biological targets of this compound are largely uncharacterized. A crucial future direction is the comprehensive screening of this compound against a diverse panel of biological targets to uncover its unique therapeutic potential.

Systematic screening campaigns should be initiated to investigate the compound's activity against targets known to be modulated by related structures. This exploration will pave the way for understanding its mechanism of action and identifying its most promising therapeutic applications.

| Potential Target Class | Specific Examples | Rationale / Relation to Chromanones | Reference(s) |

| Enzymes in Disease | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Sirtuin 2 (SIRT2), Cyclooxygenase-2 (COX-2) | Chromanone derivatives have been developed as inhibitors for neurodegenerative diseases and inflammation. | acs.orgnih.gov |

| Viral Proteins | HIV Tat protein, Hepatitis A Virus (HAV) 3C protease | Phenylcoumarins have shown inhibitory activity against viral replication. | nih.gov |

| Cancer-Related Pathways | Various kinases, Apoptosis-regulating proteins | Flavanones (2-phenyl-chromanones) exhibit cytostatic properties and can induce cell cycle arrest in cancer cells. | researchgate.net |

| Ion Channels | IKr potassium channels | 4-Chromanone derivatives have been designed as potential antiarrhythmic agents. | |

| Coagulation Factors | Vitamin K epoxide reductase | The related 4-hydroxycoumarin (B602359) scaffold is the basis for widely used anticoagulants like warfarin. | nih.gov |

| Prion Proteins | Abnormal Prion Protein (PrPSc) | Styrylchromone derivatives have been investigated for the detection and potential therapeutic intervention in prion diseases. | jst.go.jp |

Rational Design of Highly Selective and Potent Chromanone Derivatives

Following the identification of initial biological targets, the next logical step is the rational design of new derivatives of this compound to optimize potency and selectivity. The existing scaffold serves as a template for structure-activity relationship (SAR) studies, guided by computational modeling. researchgate.net

Future research should employ a multi-pronged approach to derivative design:

Computational Chemistry: Utilize molecular docking to simulate the binding of this compound to the active sites of identified targets. This will help predict key interactions and guide modifications. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the prediction of potency for novel, unsynthesized derivatives.

Systematic Derivatization: The scaffold offers several points for chemical modification. The 8-hydroxy group is a key site for creating ethers or esters to modulate solubility and cell permeability. The 4-phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to fine-tune electronic properties and steric interactions. The chromanone core itself can also be modified.

Peptidomimicry: For targets involving protein-protein interactions, the chromanone scaffold can be used to develop peptidomimetics, where critical amino acid side chains are appended to the core structure to mimic the binding of a natural peptide.

| Modification Strategy | Target Position | Example Substituents | Desired Outcome |

| Etherification/Esterification | C8-hydroxyl group | Alkyl chains, benzyl (B1604629) groups, acetyl groups | Improve lipophilicity, cell membrane permeability, or act as a prodrug. |

| Aromatic Substitution | 4-phenyl ring | Halogens, methoxy, nitro, amino groups | Enhance binding affinity and selectivity through specific interactions with the target's active site. |

| Core Modification | C3 position | Alkyl, benzylidene, or spirocyclic groups | Alter the three-dimensional shape of the molecule to improve fit within a binding pocket. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound beyond a single target, future research must integrate multi-omics approaches. bmbreports.org This systems biology strategy provides an unbiased, comprehensive analysis of the global changes a compound induces within a biological system.

A proposed workflow would involve:

Cellular Treatment: Exposing a relevant cell model (e.g., a human cancer cell line) to the compound.

Multi-Omics Profiling: Simultaneously analyzing changes in the:

Transcriptome (RNA-Seq): To identify all genes whose expression is up- or down-regulated.

Proteome (Mass Spectrometry-based Proteomics): To quantify changes in protein levels and post-translational modifications.

Metabolome (Metabolomics): To measure fluctuations in endogenous small-molecule metabolites. nih.gov

Bioinformatic Integration: Using advanced computational tools to integrate these disparate datasets. This can reveal entire signaling pathways that are perturbed by the compound, identify novel and unexpected biological targets, elucidate mechanisms of toxicity, and discover biomarkers of drug response. bmbreports.orgnih.gov

This approach moves beyond the "one-drug, one-target" paradigm and provides a deep mechanistic understanding essential for modern drug development.

Development of Advanced Analytical Techniques for Chromanone Profiling

The characterization and quantification of this compound and its derivatives in complex biological matrices require sophisticated analytical techniques. Future research must focus on developing and applying advanced methods for metabolite profiling and pharmacokinetic studies. researchgate.net

Key analytical advancements to be leveraged include:

High-Resolution Mass Spectrometry (HRMS): Coupling liquid chromatography (LC) with techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry allows for the sensitive detection and accurate identification of the parent compound and its metabolites in biofluids like plasma and urine. sysrevpharm.org

Tandem Mass Spectrometry (MS/MS): This technique is crucial for structural elucidation of unknown metabolites by analyzing their fragmentation patterns. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly well-suited for the analysis of polar and charged metabolites that may be difficult to retain and separate using conventional LC methods. nih.govsysrevpharm.org

Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) enable the direct analysis of the compound and its metabolites in tissue sections, providing spatial distribution information without requiring sample extraction. numberanalytics.com

Advanced NMR Spectroscopy: While MS is excellent for detection, Nuclear Magnetic Resonance (NMR) remains the gold standard for unambiguous structure determination of novel derivatives and purified metabolites. bohrium.com

By employing these state-of-the-art analytical platforms, researchers can build a complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is critical for its translation into a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 8-Hydroxy-4-phenyl-2-chromanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. For example, a procedure involving 1-(2-hydroxy-5-methoxyphenyl)ethanone and a substituted benzaldehyde in ethanol with 10% KOH at 5–10°C for 24 hours yields chromanone derivatives. Recrystallization from ethanol or DMF improves purity . Optimize stoichiometry, temperature, and solvent polarity to enhance yield and reduce side products.

Q. How can structural characterization of this compound be performed to confirm its stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For chromanones, SC-XRD reveals bond angles (e.g., dihedral angles between aromatic rings) and intermolecular interactions like C–H···O hydrogen bonds or π-π stacking. Pair this with NMR (1H/13C) to validate substituent positions .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and respiratory protection (e.g., N95 masks for low exposure, powered air-purifying respirators for prolonged use). Avoid skin contact; if exposure occurs, wash with water and consult a physician. Work under fume hoods with proper ventilation .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be systematically analyzed?

- Methodological Answer : Apply qualitative contradiction analysis frameworks (e.g., iterative triangulation). Compare data across assays (e.g., enzyme inhibition vs. cellular viability) to distinguish artifacts from true activity. For example, discrepancies in IC50 values may arise from assay conditions (pH, solvent) or off-target effects. Normalize data using standardized controls and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies enable the introduction of heterocyclic substituents into the chromanone core for structure-activity relationship (SAR) studies?

- Methodological Answer : Use photoredox α-heteroarylation of 2-trifluoroboratochromanones to attach heterocycles (e.g., oxadiazoles or thiazoles). Alternatively, employ enantioselective alkynylation followed by cycloaddition reactions. Monitor regioselectivity using DFT calculations and optimize catalysts (e.g., chiral Pd complexes) for asymmetric synthesis .

Q. How do intermolecular interactions in this compound crystals influence its physicochemical properties?

- Methodological Answer : SC-XRD reveals that weak C–H···O bonds and π-π interactions stabilize the crystal lattice, affecting solubility and melting point. For instance, chromanones with bulky substituents (e.g., 4-chlorophenyl) exhibit distorted envelope conformations in the pyran ring, altering packing efficiency. Use Hirshfeld surface analysis to quantify interaction contributions .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Leverage molecular docking (AutoDock Vina) to assess binding to targets like cytochrome P450 enzymes. Combine this with ADMET predictors (e.g., SwissADME) to estimate bioavailability, LogP, and metabolic stability. Validate predictions with in vitro hepatic microsome assays .

Notes

- Data Sources : Excluded non-academic platforms (e.g., commercial supplier data) per guidelines. Relied on peer-reviewed synthesis protocols , safety standards , and pharmacological databases .

- Contradiction Management : Cross-referenced bioactivity data with structural insights to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.